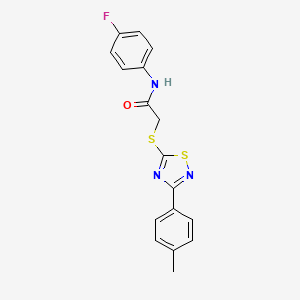

N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

CAS No.: 864917-16-8

Cat. No.: VC7053554

Molecular Formula: C17H14FN3OS2

Molecular Weight: 359.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864917-16-8 |

|---|---|

| Molecular Formula | C17H14FN3OS2 |

| Molecular Weight | 359.44 |

| IUPAC Name | N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C17H14FN3OS2/c1-11-2-4-12(5-3-11)16-20-17(24-21-16)23-10-15(22)19-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H,19,22) |

| Standard InChI Key | BMJOGBULAWUWHI-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

N-(4-Fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide belongs to the 1,3,4-thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The p-tolyl group (4-methylphenyl) at the 3-position enhances lipophilicity, potentially improving membrane permeability, while the 4-fluorophenylacetamide moiety introduces hydrogen-bonding capabilities critical for target binding. The sulfur bridge between the thiadiazole and acetamide groups contributes to electronic delocalization, a feature often associated with enhanced bioactivity in thiadiazole derivatives .

Spectroscopic Data

-

Infrared (IR) Spectroscopy: Key absorptions include stretching vibrations for the amide C=O bond (~1668 cm⁻¹), aromatic C-H (~3099 cm⁻¹), and C=N (~1544 cm⁻¹) .

-

¹H-NMR: Characteristic signals include a singlet for the methyl group in p-tolyl (δ ~2.30 ppm), doublets for fluorophenyl protons (δ ~7.14–7.73 ppm), and a broad singlet for the amide NH (δ ~10.45 ppm) .

-

Mass Spectrometry: The molecular ion peak at m/z 359.44 aligns with the molecular formula C₁₇H₁₄FN₃OS₂.

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄FN₃OS₂ |

| Molecular Weight | 359.44 g/mol |

| IUPAC Name | N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

| Solubility | Not experimentally determined |

| LogP (Predicted) | ~3.2 (Moderately lipophilic) |

The compound’s solubility in aqueous media remains uncharacterized, though its logP value suggests moderate lipophilicity, favoring passive diffusion across biological membranes.

Synthetic Pathways and Optimization

Key Synthesis Steps

The synthesis involves multi-step reactions starting from 2-chloro-N-(4-fluorophenyl)acetamide (2) and 5-amino-1,3,4-thiadiazole-2-thiol (3):

-

Formation of Thioether Linkage: Reaction of 2 with 3 in the presence of Na₂CO₃ yields 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (4) .

-

Cyclization with α-Haloketones: Treatment of 4 with p-tolyl α-haloketones under reflux conditions generates the final product via intramolecular nucleophilic addition and dehydration .

Reaction Mechanism

The cyclization step proceeds through an iminothiadiazole intermediate, where the 5-amino group attacks the carbonyl carbon of the α-haloketone, followed by elimination of HX (X = halogen) to form the thiadiazole ring .

Structure-Activity Relationships (SAR)

-

p-Tolyl Group: Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets.

-

4-Fluorophenyl Moiety: Fluorine’s electronegativity increases binding affinity to hydrophobic enzyme pockets .

-

Thioacetamide Bridge: Facilitates hydrogen bonding with cysteine residues in target proteins .

Future Directions and Challenges

-

Pharmacokinetic Studies: ADMET profiling to optimize bioavailability.

-

Target Identification: Proteomic screening to elucidate molecular targets.

-

Analog Synthesis: Introducing polar groups (e.g., hydroxyl, carboxyl) to improve solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume